N1-(3,4-dimethoxyphenyl)-N2-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that includes a thiophene ring, a triazole ring, and a thiazole ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE typically involves multiple steps, starting with the preparation of the thiophene, triazole, and thiazole intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include phosphorus pentasulfide (P4S10) for thiophene synthesis and various condensation agents for triazole and thiazole formation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and triazole rings.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHAN-1-AMINE: Shares a similar core structure but lacks the dimethoxyphenyl group.
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain the thiophene nucleus and exhibit similar biological activities.
Uniqueness
N’-(3,4-DIMETHOXYPHENYL)-N-{2-[2-(THIOPHEN-2-YL)-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-6-YL]ETHYL}ETHANEDIAMIDE is unique due to its combination of a dimethoxyphenyl group with a thiophene-triazole-thiazole core. This unique structure enhances its potential for diverse biological activities and makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H19N5O4S2 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N'-(3,4-dimethoxyphenyl)-N-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]oxamide |
InChI |
InChI=1S/C20H19N5O4S2/c1-28-14-6-5-12(10-15(14)29-2)22-19(27)18(26)21-8-7-13-11-31-20-23-17(24-25(13)20)16-4-3-9-30-16/h3-6,9-11H,7-8H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
DMDSCRFCPQRAON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CS4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.